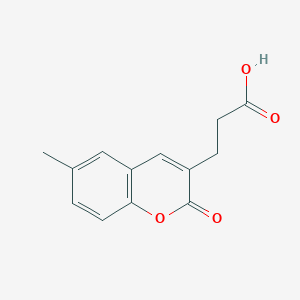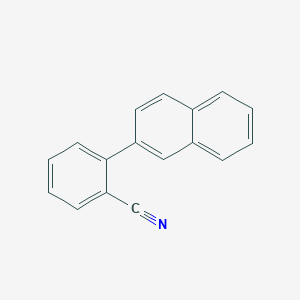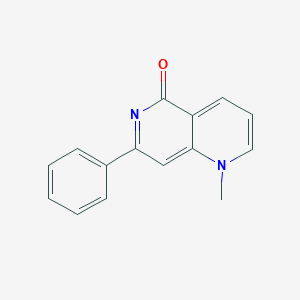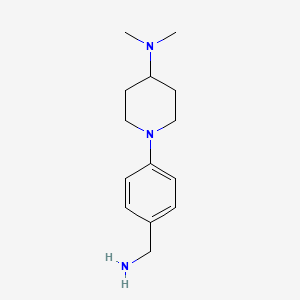
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate is a chemical compound with the molecular formula C12H11FO4 and a molecular weight of 238.21 g/mol . This compound is part of the chroman family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate typically involves the reaction of 6-fluoro-7-methyl-4-oxo-chroman-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-fluoro-7-methyl-4-oxo-chroman-2-carboxylic acid.
Reduction: 6-fluoro-7-methyl-4-hydroxychroman-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-7-methyl-4-oxo-chroman-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
7-methyl-4-oxochroman-2-carboxylate: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate is unique due to the presence of both a fluorine atom and a methyl ester group. These functional groups can enhance its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11FO4 |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H11FO4/c1-6-3-10-7(4-8(6)13)9(14)5-11(17-10)12(15)16-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
MQALFWZLVTTZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
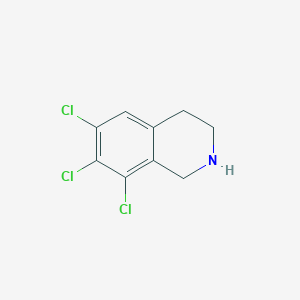

![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)

